molecular formula C17H13N5O2 B6569783 N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 946308-40-3

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No. B6569783
CAS RN: 946308-40-3
M. Wt: 319.32 g/mol
InChI Key: CQSQWVBZKSZPEF-UHFFFAOYSA-N
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Description

Tetrazoles are a class of synthetic organic compounds that contain a five-membered ring of four nitrogen atoms and one carbon atom . They are often used as bioisosteres for carboxylic acids in medicinal chemistry, due to their similar acidity and ability to participate in similar interactions .


Synthesis Analysis

Tetrazole derivatives can be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxicity, easy extractions, easy setup, low cost, etc., with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .


Molecular Structure Analysis

The tetrazole ring is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at C-5 position .


Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes. They react easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .


Physical And Chemical Properties Analysis

Tetrazoles are crystalline and odorless. They show a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .

Scientific Research Applications

Drug Discovery

The 1,2,3-triazole motif, which is part of the compound, is a unique structure that has found broad applications in drug discovery . It is embedded in a number of clinically used medicines such as tazobactam, carboxyamidotriazole, cefatrizine, etc .

Organic Synthesis

1,2,3-triazoles are also used extensively in organic synthesis . They are highly stable under various conditions (acidic/basic) and exhibit a high dipole moment, making them useful in a variety of synthetic routes .

Polymer Chemistry

1,2,3-triazoles have been incorporated into polymers for use in solar cells . Their high chemical stability and strong dipole moment make them suitable for such applications .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to form hydrogen bonds with various biological targets . This makes them useful in the creation of complex structures .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a process that involves attaching two biomolecules together . This is useful in a variety of fields, including drug delivery and diagnostics .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used due to their ability to interact with various biological targets . This makes them useful in the study of biological systems .

Fluorescent Imaging

1,2,3-triazoles have been used in fluorescent imaging . Their ability to form hydrogen bonds with various biological targets makes them useful in this field .

Materials Science

In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment . This makes them useful in the creation of a variety of materials .

Mechanism of Action

Target of Action

Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids . They are often involved in receptor-ligand interactions, suggesting that this compound may interact with specific receptors in the body .

Mode of Action

Tetrazoles are known for their electron-donating and electron-withdrawing properties . These properties, along with the planar structure of tetrazole, favor the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This is advantageous for receptor-ligand interactions, suggesting that this compound may interact with its targets in a similar manner .

Biochemical Pathways

Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways related to these activities.

Pharmacokinetics

It is known that tetrazolate anions are more soluble in lipids than carboxylic acids . This allows medicine molecules to penetrate more easily through cell membranes, which could potentially impact the bioavailability of this compound .

Result of Action

Given the wide range of biological activities associated with tetrazoles, it can be inferred that this compound may have diverse effects at the molecular and cellular level .

Action Environment

It is known that the properties of tetrazoles can be influenced by various factors, including temperature, ph, and the presence of other substances . These factors could potentially influence the action and efficacy of this compound.

Safety and Hazards

Tetrazoles can be hazardous. They decompose on heating and emit toxic nitrogen fumes. They react easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Future Directions

Tetrazoles have found applications in various fields including medicinal chemistry, agriculture, photography, and photoimaging . They have also been used in the development of high-energy compounds and as coordinating groups in directed ortho-metalation . Future research may focus on expanding these applications and developing safer and more efficient synthesis methods.

properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-17(15-10-12-6-4-5-9-14(12)24-15)18-11-16-19-20-21-22(16)13-7-2-1-3-8-13/h1-10H,11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSQWVBZKSZPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide

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